CAS number and molecular weight of 2-Chloro-6-fluoro-4-methoxybenzaldehyde
CAS number and molecular weight of 2-Chloro-6-fluoro-4-methoxybenzaldehyde
The following technical guide provides an in-depth analysis of 2-Chloro-6-fluoro-4-methoxybenzaldehyde , a specialized trisubstituted benzaldehyde intermediate used in medicinal chemistry.
[1][2][3]
Executive Summary
2-Chloro-6-fluoro-4-methoxybenzaldehyde is a high-value pharmacophore intermediate primarily utilized in the synthesis of cardiovascular therapeutics, specifically Kv1.5 (IKur) potassium channel inhibitors for the treatment of atrial fibrillation.[1] Its unique substitution pattern—featuring a halogenated core with an electron-donating methoxy group—makes it a critical scaffold for tuning potency and metabolic stability in drug discovery.[1]
This guide details the compound's physicochemical identity, synthetic pathways, analytical characterization, and handling protocols.
Core Identity & Physicochemical Profile[2][4][5][6]
| Parameter | Data |
| Chemical Name | 2-Chloro-6-fluoro-4-methoxybenzaldehyde |
| CAS Number | 931414-02-7 |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.58 g/mol |
| Exact Mass | 188.004 g/mol |
| Appearance | Off-white to pale yellow solid (low melting point) |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Dichloromethane |
| SMILES | COc1cc(F)c(C=O)c(Cl)c1 |
| InChI Key | FBZHEJHXIVNSKM-UHFFFAOYSA-N |
Structural Significance
The compound features a benzaldehyde core trisubstituted at the 2, 4, and 6 positions.
-
2-Chloro / 6-Fluoro: These ortho-halogens create a "molecular clip" effect, restricting the rotation of the aldehyde group and influencing the binding conformation in protein pockets.[1]
-
4-Methoxy: This para-substituent (relative to the aldehyde) acts as an electron donor, modulating the electrophilicity of the carbonyl carbon and providing a handle for hydrogen bonding interactions.[1]
Synthetic Pathways & Manufacturing[2]
The synthesis of 2-Chloro-6-fluoro-4-methoxybenzaldehyde is non-trivial due to the competition between directing groups on the benzene ring.[1] The primary industrial route involves Directed Ortho Metallation (DoM) .[1]
Precursor & Reagents[2]
-
Starting Material: 1-Chloro-3-fluoro-5-methoxybenzene (3-Chloro-5-fluoroanisole).[1]
-
Metallating Agent: n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA).[1]
-
Formylating Agent:
-Dimethylformamide (DMF).[1] -
Solvent: Anhydrous Tetrahydrofuran (THF).[1]
Reaction Mechanism
The synthesis relies on the deprotonation of the aromatic ring followed by an electrophilic quench.
-
Lithiation: The starting material has three potential sites for lithiation.
-
Selectivity: While the Methoxy group is a strong Ortho Directing Group (ODG), the position between the two halogens (Cl and F) is significantly acidified by inductive electron withdrawal.[1] This leads to a competition, often resulting in a mixture of regioisomers:[1]
-
Target Isomer: Formylation between Cl and F (Position 4 relative to OMe).[1]
-
Side Product: Formylation ortho to OMe (Position 2 relative to OMe).
-
Experimental Protocol (General Procedure)
-
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon atmosphere.
-
Dissolution: Dissolve 1-chloro-3-fluoro-5-methoxybenzene (1.0 eq) in anhydrous THF. Cool to -78°C .[1][6]
-
Lithiation: Add n-BuLi (1.05 eq, 2.5M in hexanes) dropwise. Maintain temperature below -70°C.
-
Critical Step: Stir for 60 minutes to ensure complete metallation.
-
-
Quench: Add anhydrous DMF (1.2 eq) slowly.
-
Workup: Warm to room temperature. Quench with saturated aqueous NH₄Cl or dilute acetic acid. Extract with Ethyl Acetate.[7]
-
Purification: The crude mixture typically contains regioisomers. Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc/Hexanes) to isolate the target 2-Chloro-6-fluoro-4-methoxybenzaldehyde.[1]
Synthesis Workflow Diagram
Caption: Divergent synthesis pathway showing the competition between lithiation sites and the necessity for chromatographic separation.
Analytical Characterization
Validating the structure requires distinguishing it from its regioisomers.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
¹⁹F NMR:
-
Single peak around -110 to -115 ppm .[1] The chemical shift is diagnostic for fluorine ortho to a carbonyl group.
-
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Pattern: Look for the characteristic Chlorine isotope pattern (³⁵Cl : ³⁷Cl ratio of 3:1).
-
Fragments: Loss of -CHO (M-29) and -CH₃ (M-15) are common.[1]
Applications in Drug Discovery
This compound is not merely a reagent but a scaffold used to construct Kv1.5 Potassium Channel Inhibitors .
Mechanism of Action Relevance
In the context of atrial fibrillation research, molecules derived from this aldehyde bind to the Kv1.5 channel pore.
-
Lipophilicity Modulation: The Cl and F atoms increase lipophilicity (LogP) without adding excessive bulk, aiding membrane permeability.[1]
-
Metabolic Stability: The fluorine atom at position 6 blocks metabolic oxidation at that site, prolonging the half-life of the final drug candidate.
Key Reference:
-
Preparation of Acyclic IKur Inhibitors. US Patent 8,357,809 B2.[4][7] This patent explicitly describes the synthesis of this aldehyde (Intermediate 22b) for use in anti-arrhythmic drugs.[1]
Handling & Safety Protocols
Hazards (GHS Classification)
Storage & Stability[2]
-
Oxidation Risk: Like all benzaldehydes, this compound is prone to air oxidation, converting to 2-chloro-6-fluoro-4-methoxybenzoic acid.[1]
-
Protocol: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C (Refrigerate) .
-
Re-purification: If the solid turns from pale yellow to white/crusty, check for benzoic acid formation via ¹H NMR (look for -COOH peak >11 ppm) and purify via base extraction (wash organic layer with NaHCO₃).[1]
References
-
Fujifilm Wako Chemicals. (n.d.). 2-Chloro-6-fluoro-4-methoxybenzaldehyde Product Information. Retrieved from [1]
-
Lloyd, J., et al. (2013).[1] Acyclic IKur inhibitors. U.S. Patent No. 8,357,809 B2.[4][7] Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Chloro-6-fluoro-4-methoxybenzaldehyde CAS 931414-02-7.[10][1][2][11][12] Retrieved from
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